N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide
Overview
Description
N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide, also known as MI-2, is a small molecule inhibitor that has been developed for the inhibition of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1). MALT1 is a protease that is involved in the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a transcription factor that plays a crucial role in the regulation of immune responses. MI-2 has been shown to have potential as a therapeutic agent for the treatment of various types of cancer and autoimmune diseases.
Mechanism Of Action
N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide works by inhibiting the protease activity of MALT1, which is required for the activation of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in immune responses, inflammation, and cell survival. By inhibiting MALT1, N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide prevents the activation of NF-κB and reduces the expression of genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation in autoimmune diseases. N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide has also been shown to have a good safety profile, with no significant toxicity observed in preclinical studies.
Advantages And Limitations For Lab Experiments
One advantage of using N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide has also been shown to have a high degree of selectivity for MALT1, which reduces the risk of off-target effects. One limitation of using N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide is that it may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different types of cancer.
Future Directions
There are several future directions for research on N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide. One area of research is the development of N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide analogs that have improved potency and selectivity. Another area of research is the identification of biomarkers that can be used to predict the response to N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide treatment in different types of cancer. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide in humans.
Scientific Research Applications
N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide has been extensively studied for its potential as a therapeutic agent for the treatment of cancer and autoimmune diseases. It has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide has also been shown to have anti-inflammatory effects and has potential as a treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14(18-5-7-21-8-6-18)10-17-15(20)12-9-16-13-4-2-1-3-11(12)13/h1-4,9,16H,5-8,10H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJYUNKWHIOKPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CNC(=O)C2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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